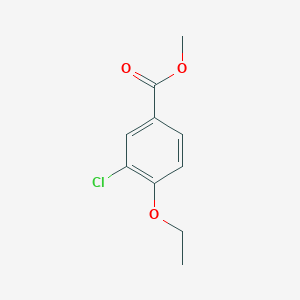
Methyl 3-chloro-4-ethoxybenzoate
Descripción general
Descripción
Methyl 3-chloro-4-ethoxybenzoate (MCEB) is a synthetic compound that has been used for a variety of purposes, including as a chemical intermediate in the synthesis of pharmaceuticals, in the production of polymers, and as an insecticide. MCEB is an aromatic ester, and its structure consists of a benzene ring with a methyl group attached to the 3-carbon, and a chlorine atom and an ethoxy group attached to the 4-carbon. MCEB is a colorless liquid with a boiling point of 102-103 °C and a melting point of -45 °C.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antifungal Activities
Methyl 3-chloro-4-ethoxybenzoate and its derivatives have shown promise in antimicrobial and antifungal applications. A derivative of this compound, identified from the marine endophytic fungus NIGROSPORA, displayed moderate antitumor and antimicrobial activity (Xia et al., 2011). Moreover, a synthesized series of 1,3,4-thiadiazoles, incorporating a derivative of methyl 3-chloro-4-ethoxybenzoate, demonstrated significant antimicrobial activities against various microorganisms, suggesting its potential as an antimicrobial drug (Shehadi et al., 2022).
2. Chemical Synthesis and Modification
3. Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate, a compound structurally related to methyl 3-chloro-4-ethoxybenzoate, has demonstrated potential neuroprotective effects against oxidative damage in neuroblastoma cells. This indicates the potential of structurally similar compounds in the treatment of neurodegenerative diseases (Cai et al., 2016). The therapeutic potential of related compounds in neurological disorders opens avenues for further research in this domain.
Propiedades
IUPAC Name |
methyl 3-chloro-4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVCZXIJTAKZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602569 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-4-ethoxybenzoate | |
CAS RN |
192512-43-9 | |
| Record name | Methyl 3-chloro-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


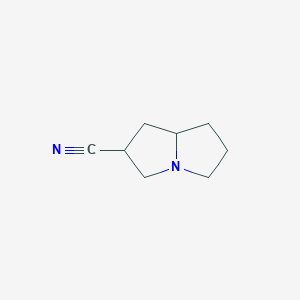

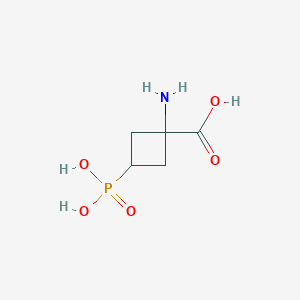
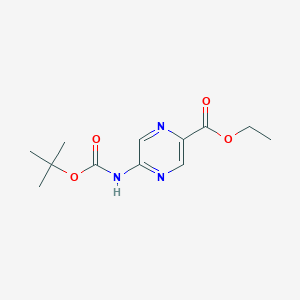
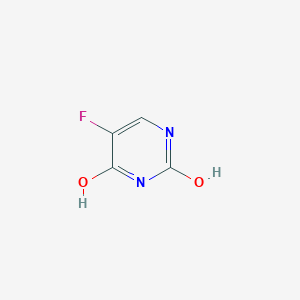

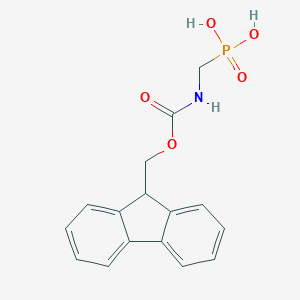
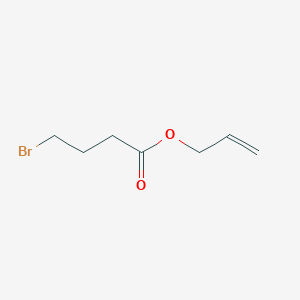
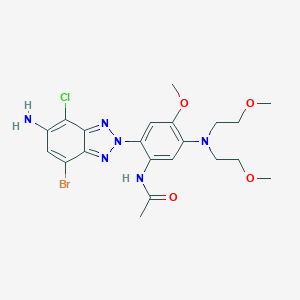
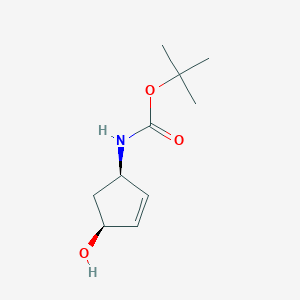
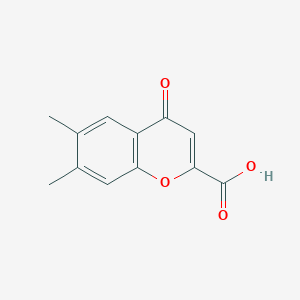
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
